2-Phenylthiophene

説明

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Phenylthiophene, has been a subject of interest in recent years . One approach involves the heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step . Another method involves the cyclization of functionalized alkynes .Molecular Structure Analysis

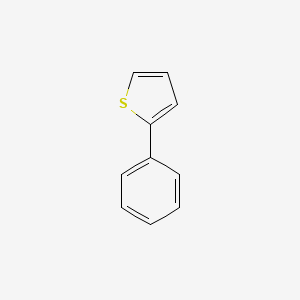

The this compound molecule contains a total of 20 bonds. There are 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

Thiophene derivatives, including this compound, have been synthesized through various chemical reactions. These reactions often involve the cyclization of functionalized alkynes . The cyclization reactions leading to thiophenes have been performed under mild conditions in classical organic solvents .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 254.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.2±3.0 kJ/mol and a flash point of 77.9±4.9 °C . The index of refraction is 1.598, and the molar refractivity is 49.2±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学的研究の応用

Antimicrobial Activity : Derivatives of 2-Phenylthiophene, like 2-aminothiophenes, exhibit notable biological activities including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, in particular, have shown promise in this area (Prasad et al., 2017).

Photoluminescent Material : 2-Amino-3-cyano-4-phenylthiophene has been explored as a new class of photoluminescent material. Its electrooxidation on platinum electrodes in acetonitrile demonstrates potential for applications in light-emitting materials (Ekinci et al., 2000).

Electropolymerization : The electropolymerization of Phenylthiophene (P2PT) in solutions like boron trifluoride diethyl ether has been studied, indicating applications in polymer science, particularly for polymers with fluorescent properties (Liangti, 2004).

Electronic Absorption Spectra : Research on the electronic absorption spectra of mono, di-, and poly-phenylthiophenes in various solvents provides insights into their potential use in electronics and material science. Molecular orbital calculations on these compounds indicate significant configuration interaction in excited states (Abu-eittah & Hilal, 1976).

Structural Ordering in Semiconductors : Studies on substituted poly(phenylthiophene)s, with a focus on their crystallinity and molecular structure, reveal applications in the field of semiconductors. The crystallinity of these materials is affected by the type and position of the substituents on the phenyl ring (Aasmundtveit et al., 2000).

NMR Spectroscopy in Molecular Rotation Studies : The NMR spectra of 3-phenylthiophene in liquid-crystal solvents have been analyzed to understand the internal rotation of phenyl and thiophene units, contributing to the field of molecular dynamics (Chidichimo et al., 1983).

Cytochrome P450 Catalyzed Oxidation : The oxidation of this compound by cytochrome P450 leads to various metabolites, providing insights into biochemical pathways and the role of cytochrome P450 in metabolizing thiophene compounds (Dansette et al., 2005).

作用機序

将来の方向性

特性

IUPAC Name |

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Phenylthiophene?

A1: this compound has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []

- UV-Vis Spectroscopy: Analyzes the absorption and transmission of ultraviolet-visible light, providing information about electronic transitions and conjugation within the molecule. [, , ]

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the molecule. [, ]

- Raman Spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying conjugated systems. []

Q3: What kind of liquid crystalline phases are observed in amphiphilic molecules incorporating this compound?

A3: Amphiphilic molecules based on this compound can exhibit various liquid crystalline phases depending on factors like the length and number of alkyl chains, terminal groups, and presence of solvents. Observed phases include:

- Smectic A phases: Characterized by layered structures with molecules arranged perpendicular to the layers, typically observed in derivatives with a single alkyl chain and sodium carboxylate terminal group. [, ]

- Hexagonal columnar phases: Observed in derivatives with two adjacent alkyl chains attached to the thiophene ring and sodium carboxylate terminal group. These phases exhibit columns of molecules arranged in a hexagonal lattice. []

- Columnar phases induced by water: Some derivatives with two long alkyl chains attached in specific positions to the thiophene ring exhibit columnar phases only in the presence of water. []

Q4: What is the role of this compound in palladium-catalyzed cross-coupling reactions?

A5: this compound can act as a substrate in palladium-catalyzed oxidative cross-coupling reactions with arylboron compounds. Kinetic studies suggest that the reaction likely proceeds through a mechanism involving the formation of a complex between palladium, the thiophene, and the arylboron reagent. []

Q5: How is computational chemistry used to study this compound and its derivatives?

A5: Computational chemistry plays a significant role in understanding this compound and its derivatives through various applications:

- Molecular Orbital Calculations: Used to study electronic properties like HOMO-LUMO gaps, electron densities, and absorption spectra. This helps understand their reactivity, stability, and potential applications in areas like organic electronics and photovoltaics. [, , ]

- Mechanism Exploration: Computational methods help explore the mechanisms of reactions involving this compound, such as photochemical isomerization. []

- Drug Design: In the context of COVID-19, computational modeling has been crucial in designing inhibitors for the SARS-CoV-2 papain-like protease (PLpro) using this compound as a scaffold. Molecular docking and dynamics simulations help understand the binding mode and interactions of these inhibitors with the protease. [, ]

Q6: How do substituents on this compound impact its photophysical properties?

A7: Substituents can significantly influence the photophysical properties of this compound derivatives. For example, in a study of dithiazolyl-azaindole derivatives, the presence of intramolecular hydrogen bonding due to the thiazole substituents was found to stabilize a photoreactive conformation, leading to enhanced photochromism. []

Q7: How does the structure of the π-bridge in push-pull this compound derivatives affect their intramolecular charge transfer?

A8: The structure of the π-bridge connecting the electron-donating and electron-withdrawing groups in push-pull this compound derivatives significantly impacts the efficiency of intramolecular charge transfer, influencing their optical and electronic properties. []

Q8: How do structural modifications of this compound affect its inhibitory potency against SARS-CoV-2 PLpro?

A9: Researchers have explored modifications to the this compound scaffold to improve its potency against SARS-CoV-2 PLpro. Introducing substituents that enhance binding affinity to the protease's active site and exploiting binding cooperativity through interactions with multiple binding pockets on the enzyme's surface have resulted in compounds with nanomolar inhibitory potency. [, ]

Q9: What analytical techniques are used to study the composition of complex mixtures containing alkylated 2-Phenylthiophenes?

A10: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate, identify, and quantify individual alkylated 2-Phenylthiophenes within complex mixtures. [] This technique is particularly useful for analyzing pyrolysis products of kerogen, which can contain a variety of substituted thiophenes. []

Q10: How do the photocatalytic degradation rates of this compound and its derivatives compare to thiophene?

A11: The photocatalytic degradation rates of this compound and its derivatives can vary depending on the specific substituents present. Studies have shown that the position and nature of substituents on the thiophene ring can influence the electronic properties and, consequently, the photocatalytic degradation rates. [] Comparing the degradation rates to thiophene provides insights into the influence of the phenyl substituent and other functional groups on the degradation process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Oxo-4,5-dihydro-[1,2,5]oxadiazol-3-yl)-acetic acid](/img/structure/B7777576.png)

![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)

![Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)